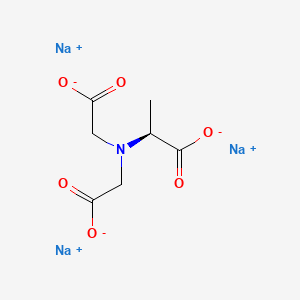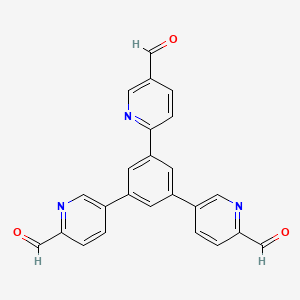
Trisodium dicarboxymethyl alaninate, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium dicarboxymethyl alaninate, L- is a trisodium salt of N-(1-carboxyethyl)iminodiacetic acid. It is a tetradentate complexing agent, forming stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium . This compound is known for its excellent biodegradability and environmental compatibility, making it a preferred choice in various applications .
Mechanism of Action
Target of Action
Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate or methylglycinediacetic acid trisodium salt (MGDA-Na3), is a tetradentate complexing agent . Its primary targets are metal ions , specifically those with a charge number of at least +2 . These include “hard water forming” cations such as calcium (Ca2+) and magnesium (Mg2+) .
Mode of Action
Trisodium dicarboxymethyl alaninate interacts with its targets by forming stable 1:1 chelate complexes . This interaction effectively binds the metal ions, thereby inactivating their negative influences on the final formulation .
Biochemical Pathways
The biochemical pathways affected by Trisodium dicarboxymethyl alaninate primarily involve the sequestration of metal ions. By binding these ions, the compound prevents them from participating in unwanted chemical reactions. This can be particularly beneficial in applications where the presence of free metal ions could lead to issues such as scaling, discoloration, or degradation of product performance .
Pharmacokinetics
This suggests that it could be readily absorbed and distributed in aqueous environments. Its biodegradability indicates that it can be metabolized and excreted, reducing potential bioaccumulation.
Result of Action
The primary result of Trisodium dicarboxymethyl alaninate’s action is the formation of stable, water-soluble complexes with polyvalent metal ions . This leads to a reduction in the concentration of free metal ions, which can improve the performance and stability of various formulations . In cleaning applications, for example, it can enhance the removal of stubborn stains and prevent the formation of scale .
Action Environment
The action of Trisodium dicarboxymethyl alaninate can be influenced by various environmental factors. For instance, its effectiveness as a chelating agent can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by temperature, as it is known to be stable under high-temperature conditions . Its biodegradability and excellent ecological and toxicological profile make it an environmentally friendly choice .
Biochemical Analysis
Biochemical Properties
It is known that it forms stable chelate complexes with cations . This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors.
Molecular Mechanism
It is known to form stable chelate complexes with cations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trisodium dicarboxymethyl alaninate, L- typically involves the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide. The intermediate diacetonitrile is then hydrolyzed to form the trisodium salt, followed by acidification with mineral acids . This process yields the compound with a high overall yield of 97.4% .
Industrial Production Methods: Industrial production focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and continuous process options. The use of inexpensive raw materials, such as the raw mixture from Strecker synthesis, is preferred. The process avoids complex isolation steps, allowing direct use of crude reaction solutions or precipitates in subsequent steps .
Chemical Reactions Analysis
Types of Reactions: Trisodium dicarboxymethyl alaninate, L- undergoes various chemical reactions, including:
Chelation: Forms stable chelate complexes with metal ions.
Hydrolysis: Hydrolyzes under acidic conditions to release the iminodiacetic acid derivative.
Common Reagents and Conditions:
Chelation: Typically involves metal ions like calcium and magnesium in aqueous solutions.
Hydrolysis: Requires acidic conditions, often using mineral acids.
Major Products:
Chelation: Produces stable metal chelate complexes.
Hydrolysis: Yields iminodiacetic acid derivatives.
Scientific Research Applications
Trisodium dicarboxymethyl alaninate, L- is widely used in various fields due to its chelating properties:
Comparison with Similar Compounds
- Trisodium nitrilotriacetate
- Trisodium ethylenediaminetetraacetate
- Trisodium iminodisuccinate
Comparison: Trisodium dicarboxymethyl alaninate, L- is distinguished by its superior biodegradability and environmental compatibility compared to other chelating agents like trisodium nitrilotriacetate and trisodium ethylenediaminetetraacetate . Its ability to form stable chelate complexes with a wide range of metal ions makes it a versatile and effective chelating agent .
Properties
CAS No. |
170492-24-7 |
|---|---|
Molecular Formula |
C7H11NNaO6 |
Molecular Weight |
228.15 g/mol |
IUPAC Name |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);/t4-;/m0./s1 |
InChI Key |
SZYIQIXMAMBADP-WCCKRBBISA-N |
SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Canonical SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)







![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
